(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid structure and conformation
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid structure and conformation
An In-depth Technical Guide to the Structure and Conformation of (1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic Acid
Authored by: A Senior Application Scientist
Introduction
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid, commonly referred to as (1S,3S)-ACPD, is a conformationally constrained analog of the principal excitatory neurotransmitter, L-glutamate. Its rigid cyclopentane backbone locks the key pharmacophoric elements—the α-amino acid and the distal carboxylate—into a specific spatial orientation. This structural rigidity prevents the molecule from adopting the numerous conformations available to the flexible L-glutamate, making it an invaluable tool in neuropharmacology. Primarily, (1S,3S)-ACPD and its stereoisomers are used to probe the structure and function of metabotropic glutamate receptors (mGluRs), which are critical G-protein coupled receptors involved in modulating synaptic transmission and neuronal excitability.[1][2]
This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of (1S,3S)-ACPD. We will delve into the stereochemical nuances of the molecule, the inherent conformational dynamics of the cyclopentane ring, and the experimental and computational methodologies employed to elucidate its three-dimensional structure. Understanding these principles is paramount for researchers in drug development and neuroscience seeking to rationalize the structure-activity relationships (SAR) that govern ligand-receptor interactions at mGluRs.
Molecular Structure and Stereochemistry
The fundamental architecture of (1S,3S)-ACPD is built upon a five-membered carbocyclic ring. Its identity and biological specificity are defined by the precise arrangement of its functional groups.
Table 1: Core Molecular Properties of (1S,3S)-ACPD
| Property | Value | Source |
| IUPAC Name | cis-(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid | [3] |
| Molecular Formula | C₇H₁₁NO₄ | [3] |
| Molecular Weight | 173.17 g/mol | [3] |
| CAS Number | 111900-31-3 | [3] |
The stereochemistry, designated as (1S,3S), dictates the absolute configuration at the two chiral centers, C1 and C3. At C1, we find a quaternary carbon atom bonded to an amino group, a carboxyl group, and two methylene groups of the ring. The second chiral center is at C3, which bears the second carboxyl group. The (1S,3S) designation signifies a cis relationship between the substituents at C1 and C3, meaning the C1-amino group and the C3-carboxyl group lie on the same face of the cyclopentane ring. This is distinct from its trans diastereomer, (1S,3R)-ACPD, a widely studied and potent Group I/II mGluR agonist.[4][5]
The Conformational Landscape of the Cyclopentane Ring
Unlike its six-membered counterpart, cyclohexane, which has a clear energetic preference for the strain-free chair conformation, the cyclopentane ring is in a constant state of dynamic motion. A planar cyclopentane conformation is energetically unfavorable due to significant torsional strain from eclipsed C-H bonds.[6][7] To alleviate this strain, the ring puckers out of planarity.
The conformational potential energy surface of cyclopentane is characterized by two principal, nearly isoenergetic, puckered forms:
-
Envelope Conformation (Cₛ symmetry): In this form, four carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling an open envelope with its flap up.
-
Twist or Half-Chair Conformation (C₂ symmetry): Here, three carbon atoms are coplanar, with one atom puckered above the plane and another below it.[8]
These conformations are not static. They rapidly interconvert via a low-energy process known as pseudorotation , where the "pucker" migrates around the ring.[9][10] However, the introduction of substituents, as in (1S,3S)-ACPD, creates steric and electronic preferences that restrict this free pseudorotation and establish a favored, low-energy conformation. The bulky amino and carboxyl groups will preferentially occupy positions that minimize steric interactions, typically pseudo-equatorial sites, thereby defining a specific ring pucker.
Determining the Conformation of (1S,3S)-ACPD
Elucidating the precise three-dimensional structure and preferred conformation of (1S,3S)-ACPD requires a combination of experimental techniques and computational modeling. Each approach provides unique insights, and together they offer a comprehensive picture of the molecule's structural dynamics.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its solid, crystalline state.[11] By measuring the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, allowing for the precise placement of every atom.[12][13]
The causality behind this choice is its unparalleled precision. For a conformationally constrained molecule, the solid-state structure provides a crucial, experimentally determined snapshot of a low-energy conformer. This structure serves as a vital benchmark for validating computational models and interpreting solution-state data from other techniques.
Caption: High-level workflow for determining molecular structure via X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography reveals the static, solid-state structure, NMR spectroscopy provides invaluable information about the molecule's average conformation and dynamics in solution, which is more biologically relevant.[14][15]
The primary NMR parameters used for conformational analysis are:
-
Chemical Shifts (δ): The electronic environment of each proton and carbon is sensitive to its spatial orientation.
-
Scalar (J) Coupling Constants: The magnitude of ³J(H,H) coupling constants between vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. Measuring these values around the cyclopentane ring allows for the determination of the ring's pucker.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is proportional to r⁻⁶ (where r is the distance between two nuclei). Observing an NOE between two protons provides direct evidence that they are close in space (< 5 Å), which is critical for defining the relative orientation of substituents.
Generalized Protocol for NMR-based Conformational Analysis
-
Sample Preparation: Dissolve a high-purity sample of (1S,3S)-ACPD in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
1D ¹H NMR Acquisition: Acquire a standard high-resolution proton NMR spectrum to identify all proton resonances and measure their chemical shifts and coupling constants.[16]
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To confirm proton-proton scalar coupling connectivities.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, confirming the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To measure through-space correlations and derive distance constraints.
-
-
Data Analysis:
-
Assign all ¹H and ¹³C resonances.
-
Extract ³J(H,H) values from the 1D spectrum or high-resolution 2D spectra.
-
Integrate NOESY cross-peaks to obtain distance restraints.
-
-
Structure Calculation: Use the experimental J-couplings and distance restraints as inputs for molecular modeling software to calculate a family of solution structures consistent with the NMR data.
Caption: Workflow for elucidating solution conformation using NMR spectroscopy.
Computational Modeling
Computational chemistry provides a powerful framework for exploring the entire conformational energy landscape of a molecule.[17][18] These methods can predict the relative energies of different conformers, the barriers to their interconversion, and their dynamic behavior.[19]
The choice to use computational modeling is driven by its predictive power. It allows us to explore conformations that may be sparsely populated in solution but could be relevant for receptor binding. It also provides a theoretical basis for interpreting experimental data.
Typical Computational Workflow
-
Initial Structure Generation: Build a 3D model of (1S,3S)-ACPD.
-
Conformational Search: Perform a systematic or stochastic search of the conformational space to identify all low-energy minima. This is often done using molecular mechanics force fields, which are computationally efficient.
-
Geometry Optimization and Energy Calculation: Re-optimize the geometry of each identified conformer using higher-level quantum mechanics methods (e.g., Density Functional Theory, DFT) to obtain more accurate structures and relative energies.
-
Molecular Dynamics (MD) Simulation: Place the lowest-energy conformer in a simulated solvent box and run an MD simulation. This tracks the atomic motions over time, revealing the dynamic stability of the conformation and its interactions with the solvent.
Caption: A standard workflow for computational conformational analysis.
Structure-Activity Relationship at mGlu Receptors
The conformation of (1S,3S)-ACPD is directly linked to its biological activity. While its diastereomer, (1S,3R)-ACPD, is a potent agonist at both Group I and Group II mGluRs, studies have shown that (1S,3S)-ACPD also possesses activity, though often with different potency and selectivity profiles. For instance, some research indicates that (1S,3S)-ACPD can act as an agonist at L-AP4 receptors, a type of mGluR found in the retina.[20]
The rigid cyclopentane scaffold presents the amino and carboxyl groups to the receptor's binding pocket in a well-defined geometry. This "pre-organization" of the pharmacophore reduces the entropic penalty of binding compared to the highly flexible L-glutamate. By comparing the activity of different rigid stereoisomers like (1S,3S)-ACPD and (1S,3R)-ACPD, researchers can map the specific spatial requirements of the mGluR binding pocket, guiding the design of new, more selective ligands for therapeutic applications.
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